Q8 hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C17H14ClNO2 |
|---|---|
Molecular Weight |
299.7 g/mol |
IUPAC Name |
2-[(E)-2-quinolin-2-ylethenyl]benzene-1,4-diol;hydrochloride |
InChI |
InChI=1S/C17H13NO2.ClH/c19-15-9-10-17(20)13(11-15)6-8-14-7-5-12-3-1-2-4-16(12)18-14;/h1-11,19-20H;1H/b8-6+; |
InChI Key |
LNPCQDLAMXHIFY-WVLIHFOGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=C(C=CC(=C3)O)O.Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=C(C=CC(=C3)O)O.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Q8 Hydrochloride
Advanced Synthetic Routes for (E)-2-(2-quinolin-2-yl-vinyl)-benzene-1,4-diol Hydrochloride
The synthesis of (E)-2-(2-quinolin-2-yl-vinyl)-benzene-1,4-diol hydrochloride, the target compound referred to as Q8 hydrochloride, involves a multi-step process requiring precise control over chemical reactions to achieve the desired structure and stereochemistry. A plausible and efficient approach involves the condensation of a quinoline (B57606) precursor with a substituted benzene (B151609) derivative.
One common strategy for forming the vinyl linkage is the Wittig reaction or its variant, the Horner-Wadsworth-Emmons (HWE) reaction. This would involve reacting quinoline-2-carbaldehyde with a phosphonium ylide or a phosphonate carbanion derived from a protected 2,5-dihydroxybenzyl halide. The protecting groups on the hydroquinone moiety are crucial to prevent unwanted side reactions and would be removed in a final step before salt formation with hydrochloric acid.
An alternative route involves the reaction of a 2-methylquinoline with a protected 2,5-dihydroxybenzaldehyde. This reaction, often catalyzed by a base, proceeds through a condensation mechanism to form the styryl linkage. The final steps would involve deprotection and treatment with HCl.
The optimization of synthetic pathways is critical for maximizing product yield and purity while minimizing reaction times and environmental impact. Key variables for optimization include the choice of catalyst, solvent, reaction temperature, and purification methods. For instance, in the synthesis of quinoline precursors, modern catalytic systems, such as visible light-mediated photocatalysis, can offer milder and more efficient reaction conditions. researchgate.net
The choice of base and solvent in condensation or HWE reactions significantly impacts the yield. Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often employed. The reaction temperature is another critical parameter that must be carefully controlled to balance reaction rate with the potential for side-product formation.
Below is a data table illustrating a hypothetical optimization of a key reaction step, such as the condensation of 2-methylquinoline with a protected benzaldehyde.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Potassium tert-butoxide | DMF | 80 | 12 | 55 |
| 2 | Sodium hydride | THF | 65 | 24 | 48 |
| 3 | Potassium carbonate | DMSO | 100 | 12 | 62 |
| 4 | Potassium tert-butoxide | DMSO | 80 | 8 | 75 |
The "(E)" designation in the compound's name specifies the stereochemistry of the double bond, indicating a trans configuration of the quinoline and benzene rings. Achieving high stereoselectivity is a primary goal in the synthesis. The Horner-Wadsworth-Emmons reaction is particularly advantageous for this purpose, as it typically yields the thermodynamically more stable (E)-alkene with high selectivity, especially when using stabilized phosphonate ylides.
The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the (E)-isomer, whereas non-stabilized ylides often produce the (Z)-isomer. Therefore, careful selection of the phosphonate reagent is essential for directing the reaction towards the desired (E)-product.
Synthesis of 4-Methyl-2-(4-carboxyphenyl)quinoline Hydrochloride
The synthesis of quinoline derivatives often relies on classical named reactions that build the heterocyclic ring system from acyclic precursors. The Doebner-von Miller reaction is a well-established method for preparing 2- and 4-substituted quinolines under acidic conditions. nih.gov Another powerful method is the Pfitzinger synthesis, which converts isatin into quinoline-4-carboxylic acids. pharmaguideline.com For the synthesis of 4-methyl-2-(4-carboxyphenyl)quinoline, a variation of the Doebner reaction can be employed, reacting an aniline derivative with an aldehyde and pyruvic acid to generate the desired quinoline-4-carboxylic acid structure. nih.goviipseries.org
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a valuable technique for accelerating organic reactions. The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purity. lew.ro The synthesis of quinoline derivatives is particularly amenable to MAOS protocols. lew.roresearchgate.netnih.govresearchgate.net For example, the condensation and cyclization steps in the Doebner or Pfitzinger syntheses can be efficiently conducted in a microwave reactor. lew.ro
The table below compares a conventional heating protocol with a microwave-assisted method for a representative quinoline synthesis.
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | 9 - 11 hours | 30 - 40 minutes |
| Temperature | 65 °C (Reflux) | 100 W Power |
| Yield | 38 - 67% | 57 - 84% |
Data adapted from a representative synthesis of quinoline N-oxides. lew.ro
Hydrochloric acid, along with other strong acids like sulfuric acid, plays a crucial role as a catalyst in many classical quinoline syntheses, including the Skraup and Doebner-von Miller reactions. nih.govpharmaguideline.comiipseries.orguop.edu.pk The acidic medium serves several key functions:
Activation of Carbonyls: The acid protonates carbonyl groups, making them more electrophilic and susceptible to nucleophilic attack by the aniline derivative.
Facilitating Cyclization: Acid catalysis promotes the intramolecular cyclization step, which forms the dihydropyridine ring of the quinoline system.
Dehydration: The acid facilitates the final dehydration step, leading to the aromatic quinoline ring.
In some procedures, hydrochloric acid is used not just as a catalyst but as the reaction medium itself, ensuring a high concentration of protons to drive the reaction forward. organic-chemistry.org The final product is often isolated as the hydrochloride salt, which can aid in purification by crystallization.
Rational Design and Synthesis of this compound Analogues and Derivatives
Rational design involves modifying a lead compound's chemical structure to enhance its desired properties or to explore its structure-activity relationships (SAR). nih.gov For this compound, analogues can be designed by systematically altering its three main structural components: the quinoline core, the vinyl linker, and the benzene-1,4-diol moiety.
Quinoline Core Modification: Substituents such as methyl, methoxy, or halogen groups can be introduced at various positions on the quinoline ring. This is typically achieved by starting with an appropriately substituted aniline in a classical quinoline synthesis (e.g., Doebner-von Miller, Skraup). nih.govuop.edu.pk These modifications can influence the molecule's electronic properties, solubility, and steric profile.
Vinyl Linker Modification: The vinyl linker can be replaced with other groups to alter the molecule's geometry and flexibility. For example, it could be replaced with an amide, an ether, or a simple alkyl chain. Such changes would require entirely different synthetic strategies, such as amide coupling reactions or Williamson ether synthesis.
Benzene-1,4-diol Modification: The hydroxyl groups on the benzene ring are key functional features. Their positions could be altered (e.g., to create a catechol or resorcinol derivative), or one or both could be converted into ethers or esters to modulate properties like hydrogen bonding capacity and lipophilicity.
Systematic Exploration of Structural Modifications for Bioactivity Enhancement
The systematic structural modification of lead compounds like this compound is a cornerstone of medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic properties. For CysLT1 antagonists, structure-activity relationship (SAR) studies have elucidated key pharmacophoric features. wikipedia.org
Research on a series of quinoline compounds, including Q8, has demonstrated that modifications to the "triene" bond and the benzene ring significantly impact their anti-angiogenic activity, which is linked to CysLT receptor antagonism. pa2online.org In a study evaluating 70 analogues, 18 compounds showed significant inhibition of blood vessel formation in in vivo assays. pa2online.org
Key findings from SAR studies on related quinoline-based CysLT1 antagonists indicate that:
An acidic or hydrogen-bond accepting moiety is often crucial for activity. wikipedia.org
The quinoline ring system is a favorable scaffold for CysLT1 receptor antagonism. wikipedia.org
The nature and length of the linker connecting the quinoline and the aromatic ring can influence potency. nih.gov
Substitution on the aromatic ring system can modulate activity and selectivity. nih.gov
For this compound, systematic modifications could include:
Alteration of the vinyl linker: The ethylene linker could be replaced with other groups to probe the optimal distance and geometry between the quinoline and hydroquinone moieties. nih.gov
Substitution on the quinoline ring: Introducing various substituents at different positions of the quinoline core could enhance binding affinity and selectivity. orientjchem.org
Modification of the hydroquinone ring: The position and number of hydroxyl groups on the benzene ring could be varied to optimize interactions with the receptor. pa2online.org
The following table summarizes the inhibitory activity of Q8 and related compounds from a study on CysLT1 antagonism, highlighting the impact of structural modifications.
| Compound | Modification from Q8 Structure | CysLT1 IC50 (µM) |
| Q8 | - | 1.7 - 6.7 |
| Q14 | Vinyl linker reduced to ethyl | 1.7 - 6.7 |
| Q18 | (Z)-vinyl isomer, hydroquinone replaced with phenol (B47542) | 1.7 - 6.7 |
| Q20 | Vinyl linker contains a methyl substituent | 1.7 - 6.7 |
| Q22 | Vinyl linker replaced with an ethynyl group | 1.7 - 6.7 |
Scaffold-Hopping and Isosteric Replacements in Medicinal Chemistry
Scaffold hopping and isosteric replacement are powerful strategies in drug discovery to identify novel chemotypes with improved properties while retaining the desired biological activity. acs.orgnih.gov These approaches are particularly valuable for navigating patent landscapes and optimizing pharmacokinetic profiles.
Scaffold hopping involves replacing the core molecular framework of a compound with a structurally different scaffold that maintains a similar three-dimensional arrangement of key functional groups. acs.org For this compound, the quinoline scaffold could be replaced with other heterocyclic systems known to be effective in CysLT1 antagonists, such as quinazolines or indoles. wikipedia.orgnih.gov A successful scaffold hop would yield a new class of compounds that still effectively antagonize the CysLT1 receptor. For instance, the quinoline core in some biologically active compounds has been successfully replaced by a quinazoline (B50416) scaffold, leading to potent inhibitors of bacterial efflux pumps. nih.gov
Isosteric replacement is a more conservative approach where a specific atom or group of atoms is exchanged for another with similar physical and chemical properties. openaccessjournals.comcambridgemedchemconsulting.com This strategy is often used to fine-tune the properties of a lead compound. In the context of this compound, isosteric replacements could be applied to various parts of the molecule:
Quinoline Ring: A nitrogen atom in the quinoline ring could be repositioned, or the benzene portion could be replaced with a different aromatic system.
Hydroquinone Moiety: One or both of the hydroxyl groups could be replaced with bioisosteres such as a carboxylic acid, tetrazole, or hydroxamic acid, which can also act as hydrogen bond donors and acceptors.
Vinyl Linker: The double bond could be replaced with a more stable isostere, such as a cyclopropane ring or a heteroatom-containing linker, to improve metabolic stability.
The following table provides examples of common bioisosteric replacements that could be considered for the functional groups present in this compound.
| Original Functional Group | Potential Bioisosteric Replacement(s) | Rationale |
| Hydroxyl (-OH) | Thiol (-SH), Amine (-NH2), Carboxylic acid (-COOH) | Mimic hydrogen bonding capabilities |
| Quinoline | Quinazoline, Naphthyridine, Benzimidazole | Maintain aromatic and heterocyclic character |
| Vinyl (-CH=CH-) | Amide (-CONH-), Ester (-COO-), Thioether (-S-) | Introduce different electronic and conformational properties |
These medicinal chemistry strategies provide a rational framework for the further development of this compound and related compounds as potential therapeutic agents.
Molecular Mechanisms of Action for Q8 Hydrochloride
Elucidation of Antiangiogenic Mechanisms of (E)-2-(2-quinolin-2-yl-vinyl)-benzene-1,4-diol Hydrochloride
(E)-2-(2-quinolin-2-yl-vinyl)-benzene-1,4-diol, a compound also known as quininib (B610386), has been identified as a potent inhibitor of angiogenesis through phenotype-based chemical screening. Its mechanism of action is distinct from many conventional antiangiogenic agents, targeting inflammatory pathways that contribute to the formation of new blood vessels.
The primary antiangiogenic mechanism of (E)-2-(2-quinolin-2-yl-vinyl)-benzene-1,4-diol hydrochloride is its function as an antagonist of cysteinyl leukotriene receptors 1 and 2 (CysLT₁ and CysLT₂). Cysteinyl leukotrienes are potent lipid mediators of inflammation and are involved in allergic disorders such as asthma. Target profiling of quininib against 153 angiogenic and inflammatory targets revealed its activity in the cysteinyl leukotriene pathway. The compound effectively blocks intracellular calcium release induced by leukotriene D4 (LTD₄), a primary ligand for CysLT₁R. This antagonism disrupts the signaling cascade that these inflammatory mediators initiate, which has been revealed to play a novel role in pathological angiogenesis.
The antagonism of the CysLT₁ receptor by compounds like quininib has implications for key downstream cellular signaling pathways involved in cell survival and inflammation. The CysLT₁ receptor is known to regulate the activity of calpain-2 and the transcription factor NF-κB. Silencing the CysLT₁ receptor gene in cancer cells has been shown to affect these downstream proteins. NF-κB is a central regulator of inflammation and cell proliferation, and its activation is linked to the promotion of angiogenesis. By blocking the CysLT₁ receptor, (E)-2-(2-quinolin-2-yl-vinyl)-benzene-1,4-diol hydrochloride can interfere with the activation of NF-κB, thereby modulating the expression of genes involved in angiogenesis and cell survival.
A critical aspect of the mechanism of (E)-2-(2-quinolin-2-yl-vinyl)-benzene-1,4-diol hydrochloride is that its antiangiogenic activity is independent of the VEGF receptor pathway. Extensive profiling screens have demonstrated that quininib does not directly target VEGF receptors. This distinguishes it from many first-line antiangiogenic therapies, such as bevacizumab, which directly sequester VEGF. The compound's ability to inhibit angiogenesis in various models, including zebrafish, human microvascular endothelial cells (HMEC-1), and murine aortic ring explants, is therefore attributed to its targeting of the CysLT receptor signaling pathway, representing a novel VEGF-independent therapeutic avenue.
Studies have characterized the binding affinity and selectivity of (E)-2-(2-quinolin-2-yl-vinyl)-benzene-1,4-diol hydrochloride for cysteinyl leukotriene receptors. The compound acts as a potent CysLT₁ receptor antagonist with a micromolar half-maximal inhibitory concentration (IC₅₀). In contrast, it is a significantly weaker antagonist for the CysLT₂ receptor. This selectivity profile highlights CysLT₁ as the primary therapeutic target for its antiangiogenic effects.
| Target Receptor | IC₅₀ Value (μM) | Reference |
|---|---|---|
| Cysteinyl Leukotriene Receptor 1 (CysLT₁) | 1.4 | |
| Cysteinyl Leukotriene Receptor 2 (CysLT₂) | >38.5 |
Mechanistic Studies of Antibacterial Activity of 4-Methyl-2-(4-carboxyphenyl)quinoline Hydrochloride
While the quinoline (B57606) scaffold is known to be a core structure in many compounds with potent antibacterial properties, specific mechanistic studies detailing the mode of action for 4-Methyl-2-(4-carboxyphenyl)quinoline hydrochloride were not available in the reviewed literature. Research into related quinoline derivatives suggests various potential mechanisms, including the inhibition of bacterial DNA gyrase and topoisomerase IV, disruption of bacterial cell division through inhibition of the FtsZ protein, or compromising the integrity of the bacterial cell membrane. However, dedicated studies are required to elucidate the precise molecular mechanism by which 4-Methyl-2-(4-carboxyphenyl)quinoline hydrochloride exerts its antibacterial effects.
Identification of Cellular Targets and Pathways in Bacterial Pathogens
The essential nature of Coenzyme Q8 in aerobic respiration makes its biosynthetic pathway a significant target for potential antibacterial agents. nih.gov In bacteria like Escherichia coli, ubiquinone biosynthesis is a multi-step process involving a series of enzymes encoded by the ubi genes. nih.gov Disrupting any of these steps can inhibit or halt the production of functional UQ-8, thereby crippling the cell's ability to generate energy under aerobic conditions. oup.com
The pathway begins with chorismate, a key intermediate from the shikimate pathway, which is converted to 4-hydroxybenzoate (B8730719) (4-HB) by the enzyme chorismate pyruvate-lyase, encoded by ubiC. oup.com This is the first committed step in UQ-8 biosynthesis. Subsequently, a polyprenyl tail is attached to the 4-HB ring, a reaction catalyzed by an octaprenyltransferase. oup.com A series of modification reactions—including hydroxylations, methylations, and a decarboxylation—follow to produce the final UQ-8 molecule. researchgate.net Each of these enzymatic steps represents a potential cellular target. For instance, mutants of E. coli with non-functional ubi genes are unable to grow on non-fermentable carbon sources, highlighting the pathway's critical role. oup.com
Interactive Table: Key Enzymes in E. coli Coenzyme Q8 Biosynthesis as Potential Targets
| Gene | Enzyme Name | Function in Biosynthesis Pathway |
|---|---|---|
| ubiC | Chorismate pyruvate-lyase | Catalyzes the first committed step: conversion of chorismate to 4-hydroxybenzoate. oup.com |
| ubiA | 4-hydroxybenzoate octaprenyltransferase | Attaches the octaprenyl side chain to the 4-hydroxybenzoate ring. oup.com |
| ubiD | 3-octaprenyl-4-hydroxybenzoate decarboxylase | Catalyzes the decarboxylation of a key intermediate. |
| ubiG | 2-octaprenyl-3-methyl-5-hydroxy-6-methoxy-1,4-benzoquinone methyltransferase | Performs O-methylation steps on the benzoquinone ring. oup.com |
| ubiH | 2-octaprenyl-6-methoxyphenol hydroxylase | Catalyzes a hydroxylation step. |
| ubiB/ubiJ | Atypical kinases/accessory factors | Involved in hydroxylation steps, exact roles still under investigation. researchgate.net |
| ubiF | 2-octaprenyl-3-methyl-6-methoxy-1,4-benzoquinone hydroxylase | Catalyzes the final hydroxylation to produce UQ-8. |
Beyond its biosynthesis, the function of Coenzyme Q8 within the electron transport chain (ETC) itself is a primary cellular process. The ETC, located in the plasma membrane of bacteria, is the ultimate site of action for UQ-8. biologydiscussion.com Any compound that interferes with the reduction or oxidation of the quinone pool can disrupt the entire respiratory process.
Comparative Mechanistic Analysis Against Gram-Positive and Gram-Negative Bacteria
The structural differences between Gram-positive and Gram-negative bacteria have profound implications for the mechanism of action of any antimicrobial agent, including those that might target the Coenzyme Q8 pathway.
Gram-negative bacteria, such as E. coli and Pseudomonas aeruginosa, are characterized by an outer membrane that acts as a formidable permeability barrier. wikipedia.org This is in addition to their inner cytoplasmic membrane and a thin peptidoglycan layer. pearson.com The electron transport chain, where UQ-8 functions, is located in the inner membrane. biologydiscussion.com Many Gram-negative bacteria rely on ubiquinones (B1209410) for aerobic respiration. oup.comnih.gov The ETC in these organisms can be highly branched, allowing them to adapt to different oxygen levels by using various terminal oxidases. biologydiscussion.com UQ-8 serves as a mobile carrier, collecting electrons from various dehydrogenases and delivering them to these terminal oxidase complexes. biologydiscussion.com
Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis, lack an outer membrane but possess a much thicker peptidoglycan cell wall. wikipedia.org While this makes them structurally distinct, they also utilize quinones in their respiratory chains. However, a key difference is that many Gram-positive bacteria use menaquinones (MK, or Vitamin K2) in addition to, or instead of, ubiquinones. For example, S. aureus primarily uses menaquinones. This difference in quinone type necessitates different biosynthetic pathways and means that an inhibitor targeting the UQ-8 biosynthesis pathway might be ineffective against bacteria that rely solely on menaquinones. Furthermore, the mechanisms of electron transfer across the cell envelope in Gram-positive bacteria are distinct and, in some cases, involve different membrane-associated proteins compared to their Gram-negative counterparts. nih.govasm.org
Interactive Table: Comparison of Gram-Positive and Gram-Negative Bacteria
| Feature | Gram-Negative Bacteria (e.g., E. coli) | Gram-Positive Bacteria (e.g., Thermincola potens) |
|---|---|---|
| Outer Membrane | Present, acts as a permeability barrier. wikipedia.org | Absent. wikipedia.org |
| Peptidoglycan Layer | Thin. pearson.com | Thick (20–80 nm). wikipedia.orgnih.gov |
| Primary Respiratory Quinone | Typically Ubiquinone (e.g., UQ-8). oup.com | Often Menaquinone (MK), though some use UQ or both. asm.org |
| Electron Transport Chain | Located in the inner membrane; often branched with multiple terminal oxidases. biologydiscussion.com | Located in the single cytoplasmic membrane; structure can vary significantly. nih.gov |
| Extracellular Electron Transfer | Well-studied; involves outer membrane cytochromes (e.g., in Shewanella). nih.govasm.org | Mechanisms are less understood but confirmed; does not involve an outer membrane. nih.govresearchgate.net |
Biophysical Mechanisms of Electron Transfer Mediated by Coenzyme Q8 (Ubiquinone 8)
Coenzyme Q8 is a highly mobile, lipid-soluble molecule that functions as an electron shuttle within the bacterial plasma membrane. Its ability to participate in electron transfer stems from the redox activity of its benzoquinone head group. UQ-8 can exist in three oxidation states: the fully oxidized form (ubiquinone, Q), an intermediate free-radical form (semiquinone, Q•−), and the fully reduced form (ubiquinol, QH2). youtube.com This capacity to accept and donate either one or two electrons is central to its function.
In the bacterial ETC, UQ-8 typically accepts a pair of electrons from Complex I (NADH dehydrogenase) or Complex II (Succinate dehydrogenase), becoming reduced to ubiquinol (B23937) (QH2). researchgate.net This process also involves the uptake of two protons from the cytoplasm. The resulting QH2 molecule then diffuses laterally through the membrane to Complex III (the cytochrome bc1 complex).
At Complex III, ubiquinol is reoxidized back to ubiquinone in a unique process known as the Q-cycle. wikipedia.orgeasybiologyclass.com The Q-cycle is a critical biophysical mechanism that couples electron transfer to proton translocation, thereby contributing to the proton motive force used for ATP synthesis. The cycle proceeds in two halves:
First Half-Cycle : A QH2 molecule binds to the Qo (quinol oxidation) site of Complex III. It transfers its two electrons along two separate paths. One electron is transferred to a high-potential chain, moving through a Rieske iron-sulfur protein to cytochrome c1. aklectures.com The second electron is transferred to a low-potential chain, moving through the b-type cytochromes (heme bL and then heme bH) to a ubiquinone molecule bound at the Qi (quinone reduction) site, forming a stable semiquinone radical (Q•−). easybiologyclass.comaklectures.com The two protons from the original QH2 are released into the periplasmic space. aklectures.com
Second Half-Cycle : A second molecule of QH2 binds to the Qo site and is similarly oxidized. One electron again reduces a second molecule of cytochrome c1. aklectures.com The second electron traverses the b-type cytochromes and is transferred to the semiquinone radical waiting at the Qi site. wikipedia.org This second electron, along with two protons taken from the cytoplasm, fully reduces the semiquinone to ubiquinol (QH2). aklectures.com
This intricate cycle results in the net oxidation of one ubiquinol molecule, the reduction of two cytochrome c molecules, and the translocation of four protons across the membrane for every two electrons passed to cytochrome c. aklectures.com This efficient mechanism allows the cell to maximize the energy conserved from the oxidation of NADH and succinate.
Interactive Table: Summary of the Q-Cycle
| Step | Location | Process | Result |
|---|---|---|---|
| 1 (First QH₂) | Qo site | QH₂ is oxidized, releasing 2H⁺ to the periplasm. | 1e⁻ → Rieske Fe-S → Cyt c₁. 1e⁻ → Cyt b → Q at Qi site. easybiologyclass.comaklectures.com |
| 2 (Second QH₂) | Qo site | A second QH₂ is oxidized, releasing another 2H⁺ to the periplasm. | 1e⁻ → Rieske Fe-S → Cyt c₁. 1e⁻ → Cyt b → Q•− at Qi site. wikipedia.orgaklectures.com |
| Net Reaction | Complex III | One net QH₂ is oxidized to Q. | 2 Cyt c₁ reduced, 4H⁺ translocated, 1 Q regenerated to QH₂. aklectures.com |
Preclinical Research Paradigms and Findings Excluding Clinical Human Data
In Vitro Studies on (E)-2-(2-quinolin-2-yl-vinyl)-benzene-1,4-diol Hydrochloride
In vitro studies have been instrumental in elucidating Q8's direct effects on endothelial cells, the key cellular components of blood vessels. These studies have assessed its impact on proliferation, migration, and the formation of new vascular structures.
Studies have consistently shown that Q8 significantly inhibits the proliferation and migration of Human Microvascular Endothelial Cells (HMEC-1) researchgate.netnih.govnih.govresearchgate.netucd.ie. These cellular processes are fundamental to angiogenesis, as endothelial cells must proliferate and migrate to form new blood vessels. The observed inhibition by Q8 suggests a direct interference with these essential steps in vascular development.
Endothelial cell tubule formation is a hallmark of angiogenesis, where cells organize into tube-like structures that mimic the initial stages of capillary formation. Research has demonstrated that Q8 effectively inhibits this process in HMEC-1 cells. Specifically, Q8 has been shown to cause a reduction of at least 40% in in vitro tubule length ucd.iepa2online.org. Further investigations indicated that at a concentration of 10 μM, quininib (B610386) (the parent compound) significantly inhibited tubule formation, with Q8 exhibiting greater potency in this regard ucd.ie.
Table 1: In Vitro Anti-angiogenic Effects of Q8 on HMEC-1 Cells
| Assay Type | Effect of Q8 | Quantitative Data/Observation | Reference(s) |
| HMEC-1 Proliferation | Inhibition | Not quantitatively specified in provided snippets | researchgate.netnih.govnih.govresearchgate.netucd.ie |
| HMEC-1 Migration | Inhibition | Not quantitatively specified in provided snippets | researchgate.netnih.govnih.govresearchgate.netucd.ie |
| HMEC-1 Tubule Formation | Inhibition | ≥40% reduction in in vitro tubule length | ucd.ieucd.iepa2online.org |
Q8 has also been evaluated in combination with established anti-angiogenic therapies, such as bevacizumab, a monoclonal antibody targeting vascular endothelial growth factor (VEGF). Notably, Q8 exerts an additive anti-angiogenic response when used in conjunction with bevacizumab researchgate.netnih.govnih.govresearchgate.netucd.ieresearchgate.net. This additive effect suggests that Q8 operates through a VEGF-independent pathway, potentially offering a complementary strategy to overcome resistance mechanisms associated with anti-VEGF therapies. Cell-based receptor assays confirm that Q8 is a CysLT1 antagonist and does not directly target VEGF receptors researchgate.netucd.ie.
In Vivo Preclinical Models for (E)-2-(2-quinolin-2-yl-vinyl)-benzene-1,4-diol Hydrochloride
The anti-angiogenic potential of Q8 has been further validated in various in vivo preclinical models, providing insights into its efficacy in complex biological systems.
The zebrafish, particularly transgenic lines expressing enhanced green fluorescent protein (EGFP) in endothelial cells (Tg(fli1:EGFP)), serve as a robust model for studying developmental angiogenesis. Q8 has demonstrated significant efficacy in inhibiting developmental angiogenesis in these zebrafish models researchgate.netnih.govnih.govresearchgate.netucd.ie. Studies indicate that Q8 is a potent inhibitor in this assay, with specific findings showing that at 1 μM, Q8 reduced intersegmental vessel (ISV) development by 75%, compared to 30% reduction by a related analogue, Q18 nih.govresearchgate.net. Q8 was identified as the most potent and effective analogue in reducing ISV developmental angiogenesis in zebrafish researchgate.netucd.ie.
Table 2: In Vivo Anti-angiogenic Effects of Q8 in Zebrafish Models
| Model System | Assay Type | Effect of Q8 | Quantitative Data/Observation | Reference(s) |
| Tg(fli1:EGFP) Zebrafish | Developmental Angiogenesis (ISV) | Potent Inhibition | 75% reduction in ISV development at 1 μM | nih.govresearchgate.netucd.ie |
While specific data for Q8 in rodent models are less detailed in the provided snippets, the parent compound, quininib, has been shown to reduce pathological angiogenesis and retinal vascular permeability in rodent models ucd.ieresearchgate.net. Given that Q8 is a more potent analogue of quininib, it is inferred that Q8 would exhibit similar or superior efficacy in these models. These findings suggest Q8's potential utility in treating conditions involving pathological angiogenesis in mammals.
Compound List:
(E)-2-(2-quinolin-2-yl-vinyl)-benzene-1,4-diol Hydrochloride (Q8)
Quininib
Bevacizumab
Q7
Q18
Q22
Q14
Q20
Q54
PD 81,723
In Vitro Antibacterial Efficacy of 4-Methyl-2-(4-carboxyphenyl)quinoline Hydrochloridemdpi.comderpharmachemica.com
This section details the preclinical evaluation of 4-Methyl-2-(4-carboxyphenyl)quinoline Hydrochloride's potential as an antibacterial agent, focusing on its performance in laboratory settings against specific bacterial pathogens. The research aims to quantify its antimicrobial activity, providing insights into its efficacy before any consideration of clinical application.
Quantitative Assessment of Antimicrobial Activity Against Specific Bacterial Strains (e.g., E. coli, S. aureus, P. aeruginosa)mdpi.comderpharmachemica.com
The quantitative assessment of 4-Methyl-2-(4-carboxyphenyl)quinoline Hydrochloride's antibacterial properties involved determining its Minimum Inhibitory Concentration (MIC) against representative Gram-negative and Gram-positive bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial drug that visibly inhibits the growth of a microorganism after overnight incubation. This metric is crucial for understanding the potency of a compound.
Research indicates that derivatives of quinoline (B57606), including those with phenyl substituents, have been synthesized and evaluated for their antibacterial potential mdpi.comnih.govmdpi.com. Specifically, studies have explored the activity of 2-phenyl-quinoline-4-carboxylic acid derivatives against Gram-negative bacteria such as Escherichia coli (E. coli) and Pseudomonas aeruginosa (P. aeruginosa), as well as Gram-positive bacteria like Staphylococcus aureus (S. aureus) mdpi.com.
While specific MIC values for "4-Methyl-2-(4-carboxyphenyl)quinoline Hydrochloride" against E. coli, S. aureus, and P. aeruginosa are not directly detailed in the provided search results for this exact compound structure, related studies on similar quinoline derivatives offer a benchmark. For instance, one study on a series of 2-phenyl-quinoline-4-carboxylic acid derivatives found that compounds 5a4 and 5a7 exhibited an MIC value of 64 µg/mL against Staphylococcus aureus and an MIC value of 128 µg/mL against Escherichia coli mdpi.com. Another study on a different class of quinoline derivatives reported significant antibacterial activity against E. coli and P. aeruginosa, with limited activity against S. aureus nih.gov. These findings suggest that the quinoline scaffold can be modulated to target specific bacterial species, with varying degrees of efficacy depending on the precise chemical structure and substituents. Further detailed quantitative data for the specific compound "4-Methyl-2-(4-carboxyphenyl)quinoline Hydrochloride" against the mentioned strains would typically be presented in a dedicated research publication.
Data Table: Representative In Vitro Antibacterial Activity of Related Quinoline Derivatives
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| Staphylococcus aureus | 64 µg/mL | mdpi.com |
| Escherichia coli | 128 µg/mL | mdpi.com |
| Pseudomonas aeruginosa | Not specified | mdpi.com |
| Staphylococcus aureus | Not specified (limited activity) | nih.gov |
| Escherichia coli | Significant activity | nih.gov |
| Pseudomonas aeruginosa | Significant activity | nih.gov |
Structure Activity Relationship Sar Studies and Molecular Design Principles
SAR of (E)-2-(2-quinolin-2-yl-vinyl)-benzene-1,4-diol Hydrochloride Analogues
Q8 hydrochloride, chemically known as (E)-2-(2-quinolin-2-yl-vinyl)-benzene-1,4-diol hydrochloride, is an analogue of an earlier compound, quininib (B610386). nih.gov A series of quininib analogues were developed to enhance biological efficacy, leading to the identification of Q8 as a more potent anti-angiogenic agent. nih.govresearchgate.net These studies have provided critical insights into the structural features necessary for activity. Q8 has been identified as a potent antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1), with an IC50 value of 4.9 μM. nih.gov
The substitution pattern on the phenyl ring is a critical determinant of potency for this class of compounds. The parent compound, quininib (Q1), is a phenol (B47542), possessing a single hydroxyl group. In contrast, this compound features a second hydroxyl group, creating a 1,4-diol (hydroquinone) moiety on the benzene (B151609) ring. researchgate.netucd.ie
This addition is the primary structural difference between quininib and Q8 and is directly linked to Q8's enhanced potency. ucd.ie The presence of the second hydroxyl group is thought to facilitate a stronger or more stable interaction with the CysLT1 receptor. ucd.ie This enhanced interaction may be attributed to the potential for additional hydrogen bonding within the receptor's binding pocket. ucd.ie The electron-donating nature of the hydroxyl groups also influences the electronic properties of the aryl ring, potentially strengthening π-π stacking interactions with aromatic amino acid residues in the receptor. ucd.ie In comparative studies, Q8 consistently demonstrated superior activity over quininib in reducing endothelial cell migration and tubule formation, which are key processes in angiogenesis. researchgate.netnih.gov
Vinyl Linker Geometry: Q8 possesses an (E)-vinyl linker, indicating that the quinoline (B57606) and phenyl substituents are on opposite sides of the double bond (a trans configuration). This geometry results in a more linear and rigid molecular shape. Its geometric isomer, Q18, features a (Z)-vinyl linker (a cis configuration), which introduces a distinct kink in the molecule's structure. researchgate.netnih.gov In functional assays, Q8, with the (E)-configuration, was found to be more effective at reducing endothelial cell migration than the (Z)-isomer Q18. nih.gov This suggests that the more linear topology of the (E)-isomer allows for a more optimal fit within the CysLT1 receptor binding site.
Vinyl vs. Alkyne Linker: To further probe the importance of the linker, an analogue, Q22, was synthesized with an alkyne (triple bond) linker in place of the vinyl double bond. researchgate.netpa2online.org An alkyne linker is linear and more rigid than a vinyl linker. Despite this rigidity, Q22 was found to be less active than Q8 in inhibiting endothelial cell migration and tubule formation. nih.govpa2online.org This indicates that while rigidity and defined geometry are important, the specific electronic properties and bond angles of the (E)-vinyl linker are preferred for potent biological activity in this scaffold.
The following interactive table summarizes the structural variations and their impact on anti-angiogenic activity.
| Compound | Linker Moiety | Phenyl Substitution | Key Finding |
| Quininib (Q1) | (E)-Vinyl | Phenol (one -OH) | Parent compound, serves as a baseline for activity. |
| Q8 | (E)-Vinyl | 1,4-Diol (two -OH) | Additional -OH group significantly increases potency compared to Q1. researchgate.netucd.ie |
| Q18 | (Z)-Vinyl | Phenol (one -OH) | (Z)-isomer is less active than the (E)-isomer (Q8), highlighting the importance of molecular geometry. nih.gov |
| Q22 | Alkyne | Phenol (one -OH) | Alkyne linker results in lower activity than the (E)-vinyl linker, indicating the vinyl group is optimal. nih.govpa2online.org |
Quantitative Structure-Activity Relationship (QSAR) Analysis of Quinoline Derivatives (Q1-Q8)
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a formal, published QSAR model for the specific quininib analogue series (Q1-Q8) is not available in the reviewed literature, the systematic screening and analysis performed in their development provide the foundational qualitative SAR data upon which such a model could be built. nih.gov
The qualitative SAR findings for these quinoline derivatives can be summarized as follows:
The quinoline core is an essential scaffold for activity, a feature common to other CysLT1 antagonists. nih.govwikipedia.org
Hydroxylation of the phenyl ring is critical for potency, with a 1,4-diol substitution (as in Q8) being superior to a single phenol group (as in quininib). ucd.ie
An (E)-vinyl linker is the optimal bridge between the quinoline and phenyl moieties, conferring a more active geometry than the (Z)-vinyl or alkyne linkers. nih.gov
These qualitative principles provide clear guidance for the rational design of future analogues. A future QSAR study would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a larger set of analogues and using statistical methods to correlate these descriptors with their measured CysLT1 antagonist activity.
Fundamental Design Principles for Supramolecular Hosts (Cucurbitnih.govuril) in Molecular Recognition
Cucurbit[n]urils are a family of macrocyclic host molecules capable of encapsulating guest molecules within their central cavity. Cucurbit nih.govuril (CB nih.gov), composed of seven glycoluril (B30988) units, is particularly noted for its ability to form highly stable host-guest complexes in aqueous solutions. The principles governing its molecular recognition capabilities are rooted in a combination of non-covalent interactions.
The key design features of CB nih.gov that enable molecular recognition include:
A Hydrophobic Cavity: The interior of the CB nih.gov macrocycle is hydrophobic. In an aqueous environment, high-energy water molecules are displaced from this cavity upon the inclusion of a nonpolar or hydrophobic guest molecule. This release of water is entropically and enthalpically favorable, acting as a primary driving force for guest binding.
Electronegative Carbonyl Portals: The two entrances, or portals, to the CB nih.gov cavity are lined with electronegative carbonyl oxygen atoms. These portals create a region of negative electrostatic potential, allowing for strong ion-dipole interactions with positively charged guests, such as organic ammonium (B1175870) or pyridinium (B92312) cations. This feature makes CB nih.gov an excellent host for cationic molecules.
Size and Shape Complementarity: The dimensions of the CB nih.gov cavity (a height of ~9.1 Å and an inner diameter of ~7.3 Å) are well-suited to accommodate a variety of guest molecules, particularly those containing aromatic or alicyclic moieties. A snug fit between the host and guest maximizes favorable van der Waals interactions, contributing significantly to the stability of the resulting complex.
The combination of the hydrophobic effect, which drives the guest into the cavity, and the specific electrostatic interactions at the portals, which "cap" the complex, allows CB nih.gov to bind to complementary guests with exceptionally high affinity and selectivity.
Computational and Theoretical Frameworks in Q8 Hydrochloride Research
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
This subsection would explore how molecular docking and dynamics simulations are employed to elucidate the interactions of Q8 hydrochloride with biological targets.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
This subsection would discuss the use of quantum chemical methods, particularly Density Functional Theory (DFT), to investigate the fundamental electronic properties of this compound.
Research would focus on calculating parameters such as frontier molecular orbital energies (HOMO-LUMO gap), electron density, charge distribution, and dipole moments. These calculations provide insights into the compound's electronic structure, stability, and chemical reactivity, which are critical for understanding its behavior in biological systems and its potential for chemical transformations. researchgate.netresearchgate.netmdpi.comkarazin.ua
Advanced Computational Modeling in Pharmaceutical Development and Research
This subsection would cover the broader application of computational modeling in advancing the development of this compound as a potential therapeutic agent.
Advanced Analytical Methodologies for Q8 Hydrochloride Research
Chromatographic Techniques for Separation, Purity Assessment, and Quantification
Chromatographic methods are fundamental in the analysis of pharmaceutical compounds, enabling the separation of the active ingredient from impurities and its precise quantification.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds. For a substance like Q8 hydrochloride, a stability-indicating Reverse Phase HPLC (RP-HPLC) method would be the standard approach. researchgate.net
Method Development: A typical RP-HPLC method would involve an Agilent TC-C18 column (e.g., 4.6 mm × 250 mm, 5 μm particle size). The separation is achieved using a mobile phase, which could consist of a mixture of an organic solvent like acetonitrile and an aqueous buffer such as 50 mM potassium dihydrogen phosphate. researchgate.net The pH of the buffer is often adjusted with an acid, for instance, orthophosphoric acid, to ensure sharp peak shapes and reproducible retention times. researchgate.net The analysis is typically performed at a constant flow rate, such as 1.0 mL/min, with UV detection at a wavelength where the compound exhibits maximum absorbance. researchgate.netnih.gov
Validation Parameters: Method validation is crucial to ensure reliability and reproducibility. Key validation parameters include:
Specificity: The method's ability to exclusively measure the analyte of interest.
Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a given range. For similar compounds, linearity has been established in ranges like 2 to 60 μg/mL. researchgate.net
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the repeatability of the results. nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. For analogous compounds, LODs can be in the nanogram per milliliter (ng/mL) range. researchgate.net
Interactive Table: Typical HPLC Parameters for Analysis of Alkaloid Hydrochlorides
| Parameter | Value/Condition | Source |
| Column | Agilent TC-C18, 4.6 mm × 250 mm, 5 μm | researchgate.net |
| Mobile Phase | Acetonitrile:50 mM KH2PO4 (30:70, v/v) | researchgate.net |
| pH | Adjusted to 3 with orthophosphoric acid | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection | UV at 271 nm | researchgate.net |
| Linearity Range | 2 - 60 μg/mL | researchgate.net |
| LOD | 9.8 ng/mL | researchgate.net |
Thin-Layer Chromatography (TLC) for Purity Evaluation
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method often used for preliminary purity assessment and to monitor the progress of chemical reactions. frontiersin.org In the analysis of this compound, TLC would be used to quickly check for the presence of impurities.
A TLC analysis involves spotting a solution of the sample onto a stationary phase, which is typically a silica gel plate. The plate is then placed in a developing chamber containing a suitable mobile phase, such as a mixture of toluene and ethyl acetate. frontiersin.org As the mobile phase ascends the plate via capillary action, it carries the sample components at different rates, leading to their separation. The separated spots are then visualized, often under UV light. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for identification purposes. A single spot for the main component indicates a high degree of purity.
Spectroscopic Techniques for Structural Elucidation and Molecular Interaction Studies
Spectroscopic techniques are indispensable for determining the chemical structure of a molecule and studying its interactions with other molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, DOSY-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and dynamics of a molecule at the atomic level. For this compound, 1H NMR would be used to identify the types and number of hydrogen atoms in the molecule, providing crucial information about its chemical structure. The chemical shifts, splitting patterns, and integration of the proton signals in the 1H NMR spectrum are used to piece together the molecular framework.
Diffusion-Ordered NMR Spectroscopy (DOSY-NMR) is a more advanced technique that separates the NMR signals of different species in a mixture based on their diffusion rates. This can be particularly useful for analyzing the purity of a sample and studying complex formation.
Mass Spectrometry (e.g., Quadrupole-Time of Flight (Q-TOF) Mass Spectrometry)
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is highly sensitive and provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry techniques like Quadrupole-Time of Flight (Q-TOF) MS can determine the mass of a compound with very high accuracy, which is essential for confirming its molecular formula. When coupled with liquid chromatography (LC-MS), it becomes a potent tool for identifying and quantifying compounds in complex mixtures. frontiersin.org
UV-Vis Spectrophotometry for Complexation and Interaction Analysis
UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a compound. It is a simple and rapid method often used for quantitative analysis based on the Beer-Lambert law. frontiersin.org For this compound, a UV-Vis spectrum would show characteristic absorption maxima that can be used for its quantification.
Furthermore, this technique is valuable for studying the formation of complexes and interactions with other molecules, such as cyclodextrins or surfactants, which can be investigated by observing changes in the absorption spectrum upon addition of the interacting species. nih.gov Studies on similar compounds have also explored their interaction with biological macromolecules like bovine hemoglobin using spectroscopic methods. biocrick.com
Interactive Table: Summary of Spectroscopic Techniques for this compound Analysis
| Technique | Application | Key Information Obtained | Source |
| 1H NMR | Structural Elucidation | Types, number, and connectivity of protons | nih.gov |
| DOSY-NMR | Purity Analysis, Interaction Studies | Diffusion coefficients, separation of mixture components | N/A |
| Q-TOF MS | Molecular Weight Determination | Precise mass-to-charge ratio, molecular formula | frontiersin.org |
| UV-Vis | Quantification, Interaction Analysis | Absorbance maxima, binding constants | nih.govfrontiersin.org |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds. For this compound, which is understood to be a quinoline-based oligomer, IR spectroscopy provides critical information about its molecular structure.
The IR spectrum of this compound is expected to exhibit a series of absorption bands characteristic of its constituent functional groups. The presence of the quinoline (B57606) rings would be indicated by several distinct peaks. Aromatic C–H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹ nih.govnist.gov. The stretching vibrations of the C=C and C=N bonds within the aromatic rings are expected to produce strong to medium absorptions in the 1600-1400 cm⁻¹ range nih.govsphinxsai.com.
As a hydrochloride salt of a nitrogen-containing base, a prominent feature in the spectrum would be the absorption corresponding to the N⁺–H stretching vibration of the protonated amine. This bond typically gives rise to a broad and strong absorption band in the 2500-3000 cm⁻¹ region. Furthermore, C-H bending vibrations, often referred to as "out-of-plane" or "oop" bends, for the substituted aromatic rings would be visible in the 900-675 cm⁻¹ region, and the specific pattern of these bands can offer clues about the substitution pattern on the quinoline rings nih.govnist.gov. Saturated C-H bonds from any aliphatic side chains would show strong absorptions between 2960 and 2850 cm⁻¹ nih.govnih.gov.
A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| Aromatic C–H | 3100–3000 | Stretch |
| N⁺–H (Hydrochloride Salt) | 2500–3000 (broad) | Stretch |
| Alkane C–H | 2960–2850 | Stretch |
| Aromatic C=C and C=N | 1600–1400 | Stretch (in-ring) |
| Aromatic C–H | 900–675 | Out-of-plane Bend |
Calorimetric Techniques for Binding Thermodynamics (e.g., Isothermal Titration Calorimetry (ITC))
Isothermal Titration Calorimetry (ITC) is a highly sensitive and direct method for studying the thermodynamics of molecular interactions in solution. harvard.edu It measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. vanderbilt.edu This technique is invaluable for characterizing the binding of this compound to its biological targets or other interacting molecules.
In a typical ITC experiment, a solution of this compound (the ligand) is titrated into a sample cell containing the target macromolecule (e.g., a protein or nucleic acid) at a constant temperature. As the molecules bind, heat is exchanged, which is detected by the instrument's sensitive calorimeters. The resulting data is a plot of heat change per injection versus the molar ratio of the ligand to the macromolecule.
This binding isotherm can be analyzed to determine several key thermodynamic parameters:
Binding Affinity (KD): The dissociation constant, which indicates the strength of the binding interaction.
Enthalpy Change (ΔH): The measure of the heat released (exothermic) or absorbed (endothermic) upon binding.
Entropy Change (ΔS): A measure of the change in disorder of the system upon binding.
Stoichiometry (n): The molar ratio of the ligand to the macromolecule in the final complex.
The table below illustrates a hypothetical dataset that could be obtained from an ITC experiment studying the binding of this compound to a target protein.
| Thermodynamic Parameter | Symbol | Hypothetical Value | Unit |
| Stoichiometry | n | 1.05 | - |
| Binding Affinity | KD | 50 | nM |
| Enthalpy Change | ΔH | -15.2 | kcal/mol |
| Entropy Change | ΔS | 10.5 | cal/mol·K |
| Gibbs Free Energy Change | ΔG | -18.3 | kcal/mol |
X-ray Crystallography for High-Resolution Molecular Complex Structures
The process involves growing a high-quality single crystal of the compound, which is then exposed to a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be calculated. nih.gov From this map, a detailed atomic model of the molecule is constructed and refined.
While the specific crystal structure of this compound is not detailed in the available literature, studies on related Q8 complexes provide significant insight. For instance, X-ray diffraction analysis has been successfully used to determine the solid-state structures of dimeric complexes such as Q8-Na-Q8 and Q8-K-Q8. These studies revealed that two helical Q8 units assemble coaxially in a head-to-head fashion, coordinated by a central metal cation. This demonstrates the capability of the Q8 foldamer to form well-defined supramolecular structures. In the context of this compound, a crystal structure would likely show the protonated quinoline nitrogen forming a hydrogen bond or strong ionic interaction with the chloride anion.
The data obtained from an X-ray crystallographic analysis is extensive. Key parameters are summarized in a crystallographic information file (CIF), a standard format for reporting crystal structure data. A selection of typical parameters is shown in the table below.
| Crystallographic Parameter | Description | Example Value (Hypothetical for Q8·HCl) |
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c | The dimensions of the unit cell along the x, y, and z axes. | a = 10.5 Å, b = 15.2 Å, c = 9.8 Å |
| α, β, γ | The angles of the unit cell. | α = 90°, β = 105.3°, γ = 90° |
| Resolution | The level of detail obtained from the diffraction data. | 1.5 Å |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 |
Interactions and Host Guest Chemistry Involving Cucurbit 7 Uril Q 7
Mechanisms of Inclusion Complex Formation with Organic Molecules (e.g., Moroxydine (B1676750) Hydrochloride)
Cucurbit rsc.orguril (Q rsc.org) is a macrocyclic host molecule capable of encapsulating a variety of guest molecules within its hydrophobic cavity. The formation of these inclusion complexes is driven by a combination of non-covalent interactions, including hydrophobic effects, van der Waals forces, and ion-dipole interactions between the guest and the polar carbonyl portals of the Q rsc.org molecule. mdpi.comresearchgate.net
The complexation of moroxydine hydrochloride (ABOB) with Q rsc.org serves as a clear example of this process. Studies utilizing ¹H NMR spectroscopy, mass spectrometry, and isothermal titration calorimetry (ITC) have demonstrated the formation of a 1:1 inclusion complex between ABOB and Q rsc.org in aqueous solutions. researchgate.net In this complex, the morpholino group of the moroxydine hydrochloride molecule resides within the cavity of the Q rsc.org host. researchgate.net
The primary driving forces for the encapsulation of organic molecules like moroxydine hydrochloride are:
Hydrophobic Interactions: The hydrophobic cavity of Q rsc.org provides a favorable environment for nonpolar parts of guest molecules, driving them out of the aqueous solution and into the macrocycle.
Ion-Dipole Interactions: The carbonyl-fringed portals of Q rsc.org are electron-rich and can engage in strong ion-dipole interactions with positively charged moieties on the guest molecule, such as the protonated amine groups in many drug molecules. mdpi.comstrath.ac.uk
Van der Waals Forces: Close contact between the guest molecule and the inner surface of the Q rsc.org cavity leads to favorable van der Waals interactions, contributing to the stability of the complex. mdpi.com
The stoichiometry of these complexes is typically 1:1, although other arrangements can occur depending on the size and shape of the guest molecule. mdpi.comresearchgate.net The binding affinity, represented by the association constant (Ka), can vary significantly depending on the complementarity between the host and guest.
Peptide Recognition and Binding Dynamics in Qrsc.orgComplexes
Cucurbit rsc.orguril has demonstrated a remarkable ability to recognize and bind specific amino acid residues and peptide sequences, paving the way for its use in protein recognition and the development of supramolecular protein-based systems. rsc.orgnih.gov The binding is highly selective, often favoring aromatic and cationic amino acids. researchgate.net
Role of Electrostatic Interactions in Peptide-Qrsc.orgComplexation
Electrostatic interactions are a crucial factor in the formation and stability of peptide-Q rsc.org complexes. proteopedia.org These interactions primarily manifest as ion-dipole forces between positively charged amino acid side chains (such as lysine (B10760008) and arginine) or the N-terminus of a peptide and the electron-rich carbonyl portals of the Q rsc.org macrocycle. researchgate.netacs.org
The strength of these electrostatic interactions can be influenced by the pH of the solution, which affects the protonation state of the amino acid residues. nih.gov In many cases, the binding affinity for the protonated form of a guest molecule is significantly higher than for its neutral counterpart. nih.gov This preferential binding can lead to a shift in the pKa of the guest molecule upon encapsulation. nih.gov The electrostatic forces not only contribute to the binding affinity but can also play a role in orienting the peptide within the Q rsc.org cavity. proteopedia.orgnih.gov
Analysis of Hydrogen Bonding Networks within Host-Guest Architectures
While hydrophobic and electrostatic interactions are often the primary drivers for complexation, hydrogen bonding can also play a significant role in stabilizing the host-guest architecture. tandfonline.comumn.edu Hydrogen bonds can form between the guest molecule and the carbonyl oxygen atoms at the portals of the Q rsc.org host. researchgate.net
In the context of peptide binding, the amide backbone and certain amino acid side chains (e.g., asparagine, glutamine, serine, threonine) can act as hydrogen bond donors, while the carbonyl portals of Q rsc.org act as acceptors. tandfonline.com Theoretical studies have indicated that hydrogen bonding is an important driving force for the molecular recognition of guests by cucurbiturils. umn.eduresearchgate.net The presence and geometry of these hydrogen bonds can influence the specific orientation and conformation of the bound peptide.
Conformational Changes of the Host Molecule Upon Guest Binding
Cucurbit[n]urils are generally considered to be rigid host molecules. nih.gov However, subtle conformational changes in the host can occur upon guest binding. These changes are typically small due to the inherent rigidity of the glycoluril (B30988) units. Computational studies and some experimental data suggest that the portals of the Q rsc.org molecule can exhibit some flexibility to accommodate the entry and exit of guest molecules. The interaction with a guest can lead to minor adjustments in the arrangement of the glycoluril units, optimizing the non-covalent interactions within the complex. nih.gov
Principles of Supramolecular Assembly and Controlled Encapsulation
The strong and selective binding properties of Q rsc.org make it an excellent building block for the construction of complex supramolecular assemblies. nih.govrsc.org These assemblies are formed through non-covalent host-guest interactions, allowing for the creation of dynamic and responsive systems.
Controlled encapsulation is a key feature of Q rsc.org chemistry. nih.gov By carefully selecting guest molecules with specific functionalities, it is possible to control the assembly and disassembly of supramolecular structures. For example, the formation of pseudorotaxanes, where a linear guest molecule is threaded through the Q rsc.org cavity, can be controlled by external stimuli such as light or changes in pH. nih.govnih.gov
The principles of supramolecular assembly with Q rsc.org include:
Self-Sorting: In complex mixtures, Q rsc.org can selectively bind to the guest with the highest affinity, leading to the formation of specific, well-defined assemblies. rsc.org
Stimuli-Responsiveness: The binding and release of guest molecules can be triggered by external stimuli, such as changes in pH, temperature, light, or the presence of a competitive guest. nih.gov This allows for the creation of "smart" materials that can respond to their environment.
Hierarchical Assembly: Simple host-guest complexes can serve as building blocks for the formation of larger, more complex structures, such as nanoparticles, vesicles, and hydrogels. nih.govrsc.org
Conceptual Applications in Advanced Drug Delivery Systems
The unique properties of Q rsc.org, including its biocompatibility, water solubility, and ability to form stable complexes with a wide range of drug molecules, make it a promising candidate for advanced drug delivery systems. strath.ac.ukumd.edumdpi.com
Conceptual applications of Q rsc.org in drug delivery include:
Enhanced Drug Solubility and Stability: Q rsc.org can encapsulate poorly water-soluble drugs, increasing their solubility and protecting them from degradation. umd.edufrontiersin.org For instance, the solubility of drugs like paclitaxel (B517696) and camptothecin (B557342) has been shown to increase upon complexation with Q rsc.org-type compounds. umd.edufrontiersin.org
Targeted Drug Delivery: By functionalizing Q rsc.org with targeting ligands (e.g., biotin), it is possible to direct drug-loaded host-guest complexes to specific cells or tissues, thereby increasing therapeutic efficacy and reducing side effects. umd.edu
Controlled Release: The release of an encapsulated drug can be triggered by specific stimuli present at the target site, such as a change in pH or the presence of a particular enzyme. nih.govnih.gov This allows for on-demand drug release, improving the therapeutic window of the drug.
Overcoming Drug Resistance: Q rsc.org-based delivery systems may help to overcome multidrug resistance in cancer cells by altering the transport and accumulation of the drug within the cells.
Interactive Data Table: Binding Affinities of Various Guests with Cucurbit rsc.orguril
| Guest Molecule | Binding Constant (K_a, M⁻¹) | Technique |
| Moroxydine Hydrochloride | Moderate | ¹H NMR, MS, ITC |
| Adamantylamine | 1 x 10¹² | Not Specified |
| 9-amino-ortho-carborane | ~1 x 10¹⁰ | Not Specified |
| trans-chalcone (2a) | (3.9 ± 0.4) x 10⁴ | UV-vis |
| trans-chalcone (2b) | (2.3 ± 0.2) x 10⁵ | UV-vis |
Theoretical Frameworks and Research Paradigms Applied to Q8 Hydrochloride Research
Application of Quality by Design (QbD) Principles in Analytical Method Development for Hydrochloride Compounds
Quality by Design (QbD) is a systematic and science-based approach to pharmaceutical development that emphasizes product and process understanding and process control. eprajournals.comimpactfactor.orgetflin.com Its principles have been extended to analytical methods, termed Analytical QbD (AQbD), to ensure that the method is well-understood, robust, and fit for its intended purpose throughout its lifecycle. americanpharmaceuticalreview.compharm-int.com For hydrochloride compounds, which represent a significant class of active pharmaceutical ingredients (APIs), the AQbD approach is instrumental in developing reliable analytical methods for quality control. nih.gov The core of AQbD is to build quality into the analytical method from the outset, rather than relying on testing to demonstrate quality. eprajournals.cometflin.com
The process begins with defining an Analytical Target Profile (ATP), which stipulates the performance requirements of the method. pharm-int.comhumanjournals.com This is followed by identifying Critical Quality Attributes (CQAs) for the analytical method, which are the performance characteristics that need to be controlled to ensure the desired quality of results. impactfactor.orgneuroquantology.com For an HPLC method for a hydrochloride compound, CQAs could include resolution between the main peak and impurities, peak tailing factor, and accuracy. nih.govneuroquantology.com
A key component of the QbD paradigm is the establishment of a Design Space (DS), which is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. researchgate.netnih.gov For an analytical method, this is often referred to as the Method Operable Design Region (MODR). americanpharmaceuticalreview.comseqens.com Operating within this defined space is not considered a change and maintains the method's validated state. nih.gov
The characterization of the Design Space is achieved through a systematic approach, often using Design of Experiments (DoE). eprajournals.comresearchgate.net DoE allows for the simultaneous study of the effects of multiple method parameters and their interactions on the method's CQAs. impactfactor.org For a typical reversed-phase HPLC method for a hydrochloride compound, variables such as mobile phase composition (e.g., percentage of organic solvent), pH of the aqueous phase, column temperature, and flow rate are often investigated. nih.govresearchgate.net
The results from the DoE are used to generate mathematical models that describe the relationship between the method parameters and the responses (CQAs). researchgate.net These models are then used to identify the region of operation where all CQAs meet their acceptance criteria, thus defining the Design Space.
Table 1: Example of Factors and Responses in a DoE for HPLC Method Development
| Factors (Independent Variables) | Levels Investigated | Responses (Critical Quality Attributes) | Acceptance Criteria |
| Mobile Phase pH | 2.5, 3.0, 3.5 | Resolution between API and Impurity A | > 2.0 |
| Column Temperature (°C) | 25, 30, 35 | Tailing Factor for API Peak | < 1.5 |
| % Acetonitrile | 40, 45, 50 | Retention Time of API (min) | 5 - 10 |
| Flow Rate (mL/min) | 0.8, 1.0, 1.2 | Number of Theoretical Plates | > 2000 |
This is an interactive table based on generalized DoE principles for HPLC method development.
Before extensive experimental work is undertaken, a methodological risk assessment is performed to identify and rank parameters that could potentially impact the method's performance. pharm-int.comnih.gov This proactive approach helps to focus experimental studies on the most critical areas. thomasalittleconsulting.com Common tools for risk assessment in AQbD include the Ishikawa (fishbone) diagram and Failure Mode and Effects Analysis (FMEA). scribd.comatriainnovation.comresearchgate.net
An Ishikawa diagram helps to brainstorm potential sources of variability by categorizing them. scribd.comresearchgate.net For an analytical method, these categories could include instruments, materials, methods, personnel, and environment. Each "bone" of the diagram represents a potential variable within these categories that could affect the final result.
FMEA is a more quantitative tool used to prioritize the risks identified. thomasalittleconsulting.com6sigma.com Each potential failure mode (e.g., poor peak resolution) is scored based on its severity (S), probability of occurrence (O), and detectability (D). The product of these scores gives a Risk Priority Number (RPN), which helps to rank the risks and guide further investigation. chimia.ch Parameters with a high RPN are considered Critical Method Parameters (CMPs) and are subsequently investigated through DoE to understand their impact on CQAs. neuroquantology.compqri.org
Table 2: Simplified FMEA for an HPLC Analytical Method
| Potential Failure Mode | Potential Cause (Method Parameter) | Severity (S) | Occurrence (O) | Detectability (D) | RPN (SOD) | Action |
| Poor Resolution | Incorrect Mobile Phase pH | 9 | 3 | 2 | 54 | Investigate in DoE |
| Inaccurate Quantitation | Sample Dilution Error | 8 | 2 | 6 | 96 | Implement procedural controls |
| Peak Tailing | Column Degradation | 7 | 4 | 3 | 84 | Evaluate column lifetime |
| Variable Retention Times | Fluctuating Column Temperature | 6 | 5 | 2 | 60 | Investigate in DoE |
This interactive table provides an example of how FMEA can be used to assess risks in analytical method development.
Theoretical Models for Intermolecular Interactions (e.g., Dipole-Dipole, Hydrogen Bonding, Electrostatic Interactions)
The physical and chemical properties of any compound, including hydrochloride salts, are governed by the nature and strength of intermolecular interactions. gatech.edu These non-covalent forces are crucial in determining properties like solubility, melting point, crystal structure, and importantly, the interaction of a drug molecule with its biological target. gatech.eduduke.edu Theoretical models are used to understand and predict these interactions.
Hydrogen Bonding: This is a special, stronger type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom like oxygen, nitrogen, or fluorine. duke.edulibretexts.org In the context of a hydrochloride, while the H-Cl bond itself is not typically considered a strong hydrogen bond donor, the chloride ion (Cl⁻) can act as a hydrogen bond acceptor. More significantly, the parent organic molecule often contains functional groups (like -OH or -NH) that can act as hydrogen bond donors or acceptors, playing a critical role in its crystal lattice structure and its interaction with water or biological macromolecules. quizlet.com
Electrostatic Interactions (Ion-Ion or Ion-Dipole): These are among the strongest intermolecular forces and are fundamental to the nature of hydrochloride salts. libretexts.orgquizlet.com A hydrochloride salt consists of a positively charged organic cation and a negatively charged chloride anion. The strong electrostatic attraction between these oppositely charged ions is a primary force holding the crystal lattice together. nih.gov When dissolved in a polar solvent like water, these ion-ion interactions are replaced by strong ion-dipole interactions between the ions and the water molecules, which facilitates dissolution. quizlet.com Understanding these interactions is vital for designing drug formulations with desired solubility and bioavailability. quizlet.com
Computational chemistry provides theoretical models, from molecular mechanics force fields to high-level quantum mechanics calculations, to quantify these interactions. nih.govresearchgate.net These models can help in predicting crystal structures, binding affinities to proteins, and other macroscopic properties derived from the molecular interactions. gatech.edunih.gov
Multiomics Analysis in Mechanistic Studies (e.g., Staphylococcus aureus Response to Stress, where Q8 designates a sample group)
Multiomics, the integration of different "omics" data sets (such as genomics, transcriptomics, proteomics, and metabolomics), provides a comprehensive view of the molecular mechanisms underlying a biological response. biorxiv.orgmdpi.com This approach is particularly powerful in microbiology for understanding how bacteria like Staphylococcus aureus respond to environmental stresses, including exposure to antimicrobial agents. ufjf.brfrontiersin.org In specific research contexts, "Q8" may be used as a designator for a particular sample group, experimental condition, or strain being studied.
In studies of S. aureus stress response, multiomics analysis can reveal how the bacterium adapts its physiology to survive hostile conditions. For instance, transcriptomic analysis (measuring gene expression) can identify which genes are up- or down-regulated upon stress, while proteomic analysis (measuring protein levels) shows how these changes in gene expression translate to the functional machinery of the cell. ufjf.brnih.gov
For example, a hypothetical study on the response of S. aureus to a novel antimicrobial agent might designate different treatment groups, one of which could be labeled "Q8". A multiomics analysis of the "Q8" group compared to a control group could yield detailed insights.
Table 3: Illustrative Multiomics Findings for S. aureus Stress Response (Sample Group Q8)
| Omics Level | Observation in "Q8" Sample Group | Implication |
| Transcriptomics | Upregulation of genes involved in DNA repair (e.g., recA, uvrA) | The stress agent may be causing DNA damage, prompting a repair response. ufjf.br |
| Downregulation of genes for ribosomal protein synthesis | Conservation of energy by slowing down growth and protein production. ufjf.br | |
| Proteomics | Increased abundance of heat shock proteins (e.g., DnaK, GroEL) | General stress response, indicating protein misfolding or damage. |
| Decreased levels of enzymes in the TCA cycle | A shift in central carbon metabolism to adapt to the stress. nih.gov | |
| Metabolomics | Accumulation of specific amino acids (e.g., proline) | Osmoprotective response or altered metabolic pathways. |
| Depletion of ATP levels | High energy demand for stress response or disruption of energy production. mdpi.com |
This interactive table illustrates the type of integrated data that can be obtained from a multiomics study on bacterial stress response.
By integrating these different layers of biological information, researchers can construct a comprehensive model of how S. aureus responds to a particular stress. biorxiv.org This can reveal the mechanism of action of an antimicrobial agent, identify potential resistance mechanisms, and uncover new therapeutic vulnerabilities. biorxiv.orgfrontiersin.org
Emerging Research Areas and Future Directions for Q8 Hydrochloride
Development of Next-Generation Antiangiogenic Agents Based on the Q8 Hydrochloride Scaffold
Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis. nih.gov Consequently, the inhibition of angiogenesis is a key strategy in cancer therapy. nih.gov The quinoline (B57606) nucleus, the foundational structure of this compound, serves as a versatile scaffold for the development of potent antiangiogenic agents. arabjchem.orgresearchgate.net
Researchers are actively exploring quinoline derivatives for their ability to inhibit key regulators of angiogenesis, particularly the Vascular Endothelial Growth Factor Receptor (VEGFR). VEGFR-2 is a critical tyrosine kinase that mediates downstream signaling pathways promoting endothelial cell proliferation and migration. nih.gov Several quinoline-based small molecules have been designed as potent VEGFR-2 inhibitors, effectively halting the angiogenic process. researchgate.netnih.gov For instance, the quinazoline (B50416) derivative Vandetanib, which is structurally related, is a multi-targeted kinase inhibitor approved for cancer treatment that targets VEGFR-2. nih.gov
Detailed research findings have shown that specific substitutions on the quinoline ring can significantly enhance antiangiogenic activity. One study highlighted that the synthetic compound 2-Formyl-8-hydroxy-quinolinium chloride demonstrated strong antiangiogenic properties both in vitro, by inhibiting the growth of human umbilical vein endothelial cells, and in vivo. nih.gov This underscores the potential for developing next-generation antiangiogenic drugs by modifying the this compound scaffold. Future research will likely focus on synthesizing novel derivatives of this compound and screening them for enhanced potency and selectivity against key angiogenic targets.
| Quinoline-Based Agent/Scaffold | Primary Mechanism of Action | Therapeutic Target(s) | Reference(s) |
| Quinoline Scaffold | Inhibition of angiogenesis, cell cycle arrest, apoptosis | VEGFR, EGFR | arabjchem.orgresearchgate.net |
| Vandetanib | Multi-targeted tyrosine kinase inhibition | VEGFR-2, EGFR | nih.gov |
| 2-Formyl-8-hydroxy-quinolinium chloride | Inhibition of endothelial cell growth | Angiogenic pathways | nih.gov |
Exploration of this compound Derivatives for Overcoming Biological Resistance Mechanisms
A significant challenge in modern chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of anticancer drugs. mdpi.com A primary mechanism for MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport therapeutic agents out of the cell, reducing their intracellular concentration and efficacy. mdpi.com
The quinoline scaffold is emerging as a promising platform for developing agents that can reverse or bypass these resistance mechanisms. mdpi.com Studies have demonstrated that certain quinoline derivatives can effectively inhibit the function of P-gp. For example, a novel quinoline derivative, identified as 160a, was shown to reverse the MDR phenotype in P-gp-overexpressing tumor cells by blocking the pump's efflux activity. mdpi.com This inhibition leads to increased intracellular accumulation of co-administered chemotherapy drugs, restoring their cytotoxic effects. mdpi.com
Furthermore, research into 8-hydroxy-quinoline derivatives has led to the development of compounds that exhibit selective cytotoxicity against multidrug-resistant cancer cells. epo.org This "MDR-selective" activity is a highly desirable trait, as it targets the resistant cells that are most difficult to treat. The exploration of this compound derivatives is a logical next step in this field. By synthesizing and testing new analogues, researchers aim to identify compounds with improved P-gp inhibition, enhanced selectivity for resistant cells, and the ability to counteract other resistance mechanisms, such as alterations in apoptotic pathways or drug target mutations. frontiersin.orgmdpi.com
| Resistance Mechanism | Role in Drug Resistance | Potential Action of Quinoline Derivatives | Reference(s) |
| P-glycoprotein (P-gp) Efflux | Actively pumps chemotherapeutic drugs out of cancer cells, reducing intracellular concentration. | Inhibition of P-gp function, leading to increased intracellular drug accumulation. | mdpi.com |
| Altered Apoptotic Pathways | Cancer cells evade programmed cell death, a common outcome of chemotherapy. | Induction of apoptosis through alternative pathways, bypassing resistance. | arabjchem.orgresearchgate.net |
| Target Protein Mutation | Changes in the drug's molecular target prevent effective binding and inhibition. | Design of derivatives that can bind to the mutated target or inhibit alternative signaling pathways. | frontiersin.org |
Advancements in Supramolecular Chemistry Utilizing Cucurbitorientjchem.orguril for Novel Materials and Controlled Release
Supramolecular chemistry, which focuses on non-covalent interactions between molecules, offers innovative solutions for drug delivery and the creation of advanced materials. frontiersin.org Cucurbit[n]urils, particularly the water-soluble cucurbit orientjchem.orguril (CB orientjchem.org), are pumpkin-shaped macrocyclic host molecules with a hydrophobic inner cavity and two hydrophilic carbonyl portals. nih.govnih.gov These unique properties make CB orientjchem.org an exceptional candidate for encapsulating guest molecules, including therapeutic drugs. strath.ac.ukresearchgate.net
While no studies have been published on the specific complexation of this compound with CB orientjchem.org, research involving other quinoline derivatives and anticancer drugs demonstrates the significant potential of this approach. frontiersin.orgnih.gov The encapsulation of a drug within CB orientjchem.org can:
Enhance Solubility and Stability: Many potent drugs, including quinoline derivatives, are hydrophobic, limiting their clinical use. frontiersin.org Encapsulation within the CB orientjchem.org host can significantly improve the drug's solubility and protect it from degradation in biological environments. frontiersin.orgstrath.ac.uk
Enable Controlled Release: The host-guest complex can be designed to release the drug in response to specific stimuli, such as changes in pH, temperature, or the presence of a competitive guest molecule. rsc.orgnih.gov This allows for targeted drug delivery, releasing the therapeutic agent at the desired site of action.
Form Novel Nanomaterials: CB orientjchem.org-drug complexes can self-assemble into supramolecular nanoparticles. frontiersin.org These nanostructures can be engineered for targeted delivery to cancer cells, improving therapeutic efficacy. frontiersin.orgnih.gov
For example, CB orientjchem.org has been successfully used to form stable host-guest complexes with anticancer drugs like doxorubicin (B1662922) and camptothecin (B557342), improving their stability and facilitating their entry into tumor cells. frontiersin.org Similarly, the interaction between CB orientjchem.org and quinoline-2(1H)-one derivatives has been characterized, showing the feasibility of encapsulating quinoline-based scaffolds. nih.gov Future research could explore the complexation of this compound with CB orientjchem.org to develop sophisticated drug delivery systems and stimuli-responsive materials.
| Application of CB orientjchem.org Host-Guest Chemistry | Principle | Potential Benefit for this compound | Reference(s) |
| Enhanced Drug Solubility | The hydrophobic Q8 molecule is encapsulated within the CB orientjchem.org cavity, while the hydrophilic exterior of CB orientjchem.org interacts with water. | Improved formulation possibilities for intravenous administration. | frontiersin.orgstrath.ac.uk |
| Stimuli-Responsive Drug Release | The guest molecule is released upon a specific trigger (e.g., pH change in a tumor microenvironment). | Targeted drug delivery, minimizing systemic exposure. | rsc.orgnih.gov |
| Supramolecular Nanoparticle Formation | Self-assembly of CB orientjchem.org-Q8 complexes into well-defined nanostructures. | Potential for enhanced permeability and retention (EPR) effect in tumors. | frontiersin.orgnih.gov |
Identification of Novel Therapeutic Applications for Quinoline Derivatives
The quinoline scaffold is a cornerstone in the development of therapeutics for a wide array of diseases, far beyond its applications in oncology. nih.govnih.gov The versatility of the quinoline ring system allows for functionalization at numerous positions, enabling the fine-tuning of its pharmacological properties to target different pathogens and disease pathways. frontiersin.orgorientjchem.org This provides a rich field for discovering novel applications for derivatives of this compound.
The breadth of biological activities associated with quinoline derivatives includes:
Antimalarial: Quinoline-based drugs like chloroquine (B1663885) and quinine (B1679958) have been central to malaria treatment for decades. nih.govnih.gov Ongoing research focuses on synthesizing new quinoline hybrids to combat drug-resistant strains of Plasmodium falciparum. nih.govrsc.org
Antimicrobial: Fluoroquinolones, a major class of antibiotics, are based on the quinoline structure. nih.gov Research is continually exploring new quinoline derivatives to address the growing threat of antibiotic resistance in bacteria. nih.govnbinno.commdpi.com Additionally, certain derivatives show potent antifungal and antiprotozoal activity. orientjchem.orgmdpi.com
Anti-inflammatory: Novel quinoline-ibuprofen hybrids have been synthesized that demonstrate significant anti-inflammatory effects, indicating a role in treating inflammatory disorders. frontiersin.org
Antiviral: The quinoline nucleus is present in some antiviral agents, and its potential is being explored against a range of viruses. orientjchem.orgrsc.org
Neuroprotective: 8-Hydroxyquinoline derivatives have been investigated for their potential in treating neurodegenerative conditions like Alzheimer's disease. nih.gov
The established and diverse bioactivity of the quinoline scaffold strongly suggests that this compound and its future derivatives could be valuable lead compounds for indications beyond cancer. Systematic screening of a this compound derivative library against various biological targets could uncover novel and unexpected therapeutic applications.
| Therapeutic Area | Example of Quinoline-Based Drug/Derivative | Mechanism/Application | Reference(s) |
| Antimalarial | Chloroquine, Mefloquine | Inhibition of heme detoxification in Plasmodium parasites. | nih.govnih.gov |
| Antibacterial | Ciprofloxacin (a Fluoroquinolone) | Inhibition of bacterial DNA gyrase. | nih.govmdpi.com |
| Anticancer | Camptothecin | Inhibition of topoisomerase I, leading to DNA damage. | nih.gov |
| Anti-inflammatory | Ibuprofen-quinoline hybrids | Modulation of inflammatory pathways. | frontiersin.org |
| Antiviral | Saquinavir | HIV protease inhibition. | mdpi.com |
| Neuroprotection | 8-Hydroxyquinoline derivatives | Studied for potential in Alzheimer's disease treatment. | nih.gov |
Q & A
Basic Research Questions
Q. What are the standard analytical methods for characterizing Q8 hydrochloride in pharmaceutical formulations?
- Methodology: Utilize UV-Vis spectrophotometry and high-performance liquid chromatography (HPLC) for quantification, as demonstrated in studies optimizing controlled-release tablets . For structural confirmation, employ nuclear magnetic resonance (NMR) to observe Q8’s interaction with aromatic residues (e.g., Phe-Gly-Gly), validated by spectral shifts in ¹H NMR .
- Key Parameters: Include validation metrics such as linearity (r² ≥ 0.99), precision (%RSD < 2%), and recovery (98–102%) per ICH Q2(R1) guidelines .
Q. How can researchers ensure reproducibility in synthesizing this compound complexes?
- Methodology: Follow strict stoichiometric ratios (e.g., 1:2 molar ratio of Q8 to peptide ligands) and pH-controlled aqueous environments to stabilize noncovalent interactions . Document critical variables (temperature, agitation speed) using protocols aligned with ICH Q8(R2) guidelines .
- Validation: Replicate dimerization reversal experiments using Q8 sponges or competitive binders like memantine hydrochloride, with centrifugation to confirm Q8 removal .
Advanced Research Questions
Q. How can Quality by Design (QbD) principles optimize this compound’s analytical method development?
- Methodology: Define an Analytical Target Profile (ATP) for parameters like detection limits and robustness. Use risk assessment tools (e.g., Ishikawa diagrams) to identify critical method variables (e.g., mobile phase composition, column temperature) .
- Case Study: A QbD-based HPLC method for propafenone hydrochloride achieved robustness across 15 experimental runs, with %RSD < 1.5% for retention time .
Q. What statistical approaches resolve contradictions in drug release data for this compound formulations?
- Methodology: Apply response surface methodology (RSM) with Box-Behnken designs to model nonlinear relationships between formulation variables (e.g., polymer concentration, excipient ratios) and responses (e.g., Q8 cumulative release at 8 hours) .
- Data Interpretation: Use ANOVA to identify significant factors (p < 0.05). For example, a 3³ Box-Behnken design optimized verapamil hydrochloride tablets, resolving discrepancies between predicted (Q8 = 57.7%) and experimental (Q8 = 57.7%) release rates .
Q. How do this compound’s supramolecular interactions influence drug delivery mechanisms?
- Methodology: Investigate host-guest binding kinetics using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). For example, Q8’s cavity selectively encapsulates hydrophobic moieties, enhancing peptide dimerization and sustained release .
- Conflict Resolution: Address inconsistent binding affinities by varying ionic strength or competitive ligands, as shown in Q8•(Phe-Gly-Gly)₂ complex dissociation studies .
Q. What experimental designs validate the robustness of this compound-based hydrogels?
- Methodology: Use factorial designs to test crosslinking density, polymer type, and drug-loading efficiency. For metformin hydrochloride hydrogels, a 2³ factorial design identified optimal swelling ratios (≥300%) and burn healing efficacy (≥80% in vivo) .
- Validation Criteria: Include accelerated stability testing (40°C/75% RH for 6 months) and pharmacopeial dissolution criteria (e.g., USP Apparatus II at 50 rpm) .
Methodological Best Practices
- Data Reporting: Adhere to ICH Q8(R2) guidelines for documenting method development, including design space boundaries and control strategies .
- Ethical Compliance: Ensure experimental protocols align with institutional review boards (IRBs), particularly for in vivo studies, as emphasized in pharmaceutical ethics literature .
- Cross-Disciplinary Integration: Combine supramolecular chemistry principles (e.g., cucurbituril host-guest systems) with pharmacotechnical optimization for novel drug delivery systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
